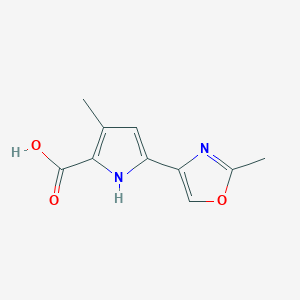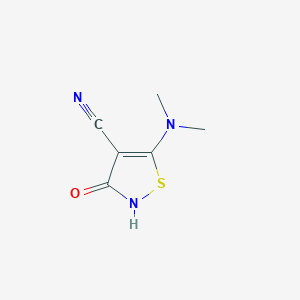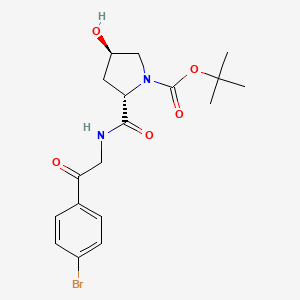![molecular formula C11H14N4O2 B13032020 tert-Butyl 6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13032020.png)
tert-Butyl 6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug design. The unique structure of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate allows it to interact with various biological targets, making it a promising candidate for therapeutic development.
Métodos De Preparación
The synthesis of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves the cyclocondensation of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with tert-butyl cyanoacetate . This reaction is carried out under specific conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: N-Boc-protected 5-formyl-1H-pyrazol-4-amines and tert-butyl cyanoacetate.
Reaction Conditions: The reaction is typically conducted in the presence of a base, such as sodium hydride, in an appropriate solvent like dimethylformamide (DMF).
Cyclocondensation: The reaction mixture is heated to promote cyclocondensation, leading to the formation of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate.
Análisis De Reacciones Químicas
tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. .
Biological Studies: Researchers use this compound to study its effects on different biological pathways and molecular targets. It serves as a tool for understanding the mechanisms of action of potential drugs.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . By inhibiting these kinases, the compound can potentially prevent the growth and spread of cancer cells.
Comparación Con Compuestos Similares
tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
Pyrazolo[3,4-b]pyridine: This compound shares a similar core structure but differs in the substitution pattern.
Pyrazolo[4,3-c]pyridine: Another related compound with a different substitution pattern, it has shown promise in various biological applications.
The uniqueness of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate lies in its specific substitution pattern and functional groups, which contribute to its distinct biological activity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H14N4O2 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
tert-butyl 6-aminopyrazolo[4,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-9-4-7(12)5-13-8(9)6-14-15/h4-6H,12H2,1-3H3 |
Clave InChI |
OPCRPBZHCJJFOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=N1)N=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13031943.png)
![(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13031948.png)
![(2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid](/img/structure/B13031954.png)

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13031969.png)
![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13031986.png)



![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13032000.png)

![[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL](/img/structure/B13032008.png)

